Talniflumate is a non-steroidal anti-inflammatory drug (NSAID) classified as a prodrug of Niflumic acid. [, ] It acts by converting into Niflumic acid within the body, exerting analgesic and anti-inflammatory effects. [, ] Talniflumate is recognized for its potential in treating various inflammatory disorders and is being investigated for its role in managing conditions like cystic fibrosis and pancreatic cancer. [, , ]
Talniflumate is synthesized through the esterification of Niflumic acid. [] This involves reacting Niflumic acid with phthalic anhydride in the presence of a catalyst. [] The specific reaction conditions, such as temperature, solvent, and catalyst type, can impact the yield and purity of Talniflumate.
Talniflumate's molecular structure consists of a Niflumic acid moiety linked to a phthalidyl group via an ester bond. [] The crystal structure reveals a monoclinic system with the space group P21/c. [] Weak intermolecular interactions, specifically C3-H3…O4 and C2-H1…O3 hydrogen bonds, contribute to the formation of zigzag chains along the c-axis within the crystal lattice. []
Being a prodrug, Talniflumate's primary chemical reaction involves its hydrolysis to Niflumic acid. [, ] This reaction is catalyzed by esterases present in the body, particularly in the liver and plasma. [, ] The rate of hydrolysis influences the onset and duration of Talniflumate's pharmacological activity.
While Talniflumate itself is inactive, its mechanism of action stems from its active metabolite, Niflumic acid. [, ] Niflumic acid functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. [] These enzymes play a crucial role in the production of prostaglandins, inflammatory mediators involved in pain and inflammation. [] By inhibiting COX enzymes, Niflumic acid reduces prostaglandin synthesis, thereby mitigating inflammation and pain. [] Recent studies also suggest Talniflumate's potential in inhibiting GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), an enzyme involved in mucin biosynthesis. [] This inhibition disrupts mucin production, which could be beneficial in treating conditions like pancreatic cancer where mucin overproduction poses a challenge to drug delivery. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4